An In-Depth Technical Guide to 4-acetamido-3-nitrobenzenesulfonyl chloride: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to 4-acetamido-3-nitrobenzenesulfonyl chloride: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-acetamido-3-nitrobenzenesulfonyl chloride, a key chemical intermediate. We will delve into its chemical structure, a detailed, field-proven synthesis protocol, its reactivity, and its significant applications in medicinal chemistry and organic synthesis. This document is designed to equip researchers and professionals with the necessary knowledge to effectively utilize this versatile compound in their work.
Introduction: A Molecule of Strategic Importance
4-acetamido-3-nitrobenzenesulfonyl chloride is an aromatic organic compound featuring an acetamido group, a nitro group, and a sulfonyl chloride functional group attached to a benzene ring. This unique combination of functional groups makes it a highly valuable intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical industry. The presence of the reactive sulfonyl chloride group allows for the facile formation of sulfonamides, a class of compounds with a broad spectrum of biological activities. The nitro and acetamido groups offer further sites for chemical modification, enabling the creation of diverse molecular libraries for drug discovery and development.
Chemical Structure and Properties
The chemical structure of 4-acetamido-3-nitrobenzenesulfonyl chloride dictates its reactivity and physical properties. The electron-withdrawing nature of the nitro and sulfonyl chloride groups deactivates the aromatic ring towards electrophilic substitution, while the acetamido group is an activating, ortho-, para-director.
| Property | Value | Source |
| Molecular Formula | C8H7ClN2O5S | Inferred from structure |
| Molecular Weight | 278.67 g/mol | Inferred from structure |
| Appearance | Expected to be a crystalline solid | N/A |
| Solubility | Soluble in many organic solvents, reacts with protic solvents | [1] |
| Melting Point | Not available | N/A |
Synthesis of 4-acetamido-3-nitrobenzenesulfonyl chloride: A Two-Step Approach
The synthesis of 4-acetamido-3-nitrobenzenesulfonyl chloride is most effectively achieved through a two-step process starting from acetanilide. The first step involves the chlorosulfonation of acetanilide to form the key intermediate, 4-acetamidobenzenesulfonyl chloride. The second step is the regioselective nitration of this intermediate.
Step 1: Synthesis of 4-acetamidobenzenesulfonyl chloride
The foundational step is the reaction of acetanilide with chlorosulfonic acid.[2][3] The acetamido group, being an ortho-, para-director, guides the sulfonation primarily to the para position due to steric hindrance at the ortho position.
Experimental Protocol:
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In a well-ventilated fume hood, carefully add 1 mole of acetanilide in small portions to 3-4 moles of chlorosulfonic acid in a flask equipped with a stirrer and a gas trap for the evolving HCl gas.
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Maintain the reaction temperature between 15-20°C using an ice bath during the addition.
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After the addition is complete, slowly heat the reaction mixture to 60-70°C and maintain this temperature for 1-2 hours to ensure the completion of the reaction.[2]
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Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
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The product, 4-acetamidobenzenesulfonyl chloride, will precipitate as a white solid.
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Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
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Dry the product in a desiccator over a suitable drying agent.
Step 2: Nitration of 4-acetamidobenzenesulfonyl chloride
The subsequent nitration of 4-acetamidobenzenesulfonyl chloride introduces the nitro group at the 3-position. The acetamido group directs the incoming nitro group to the ortho position, while the sulfonyl chloride group is a meta-director. The directing effect of the powerful activating acetamido group dominates.
Experimental Protocol:
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Dissolve 1 mole of 4-acetamidobenzenesulfonyl chloride in concentrated sulfuric acid at a temperature of 0-5°C in a flask equipped with a stirrer and a dropping funnel.
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Slowly add a nitrating mixture (a mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the solution, ensuring the temperature does not exceed 10°C.
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After the addition is complete, stir the reaction mixture at 0-10°C for an additional 1-2 hours.
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Carefully pour the reaction mixture onto crushed ice.
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The product, 4-acetamido-3-nitrobenzenesulfonyl chloride, will precipitate.
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Collect the solid by vacuum filtration, wash with cold water until the washings are neutral, and dry the product.
Reactivity and Mechanism
The reactivity of 4-acetamido-3-nitrobenzenesulfonyl chloride is primarily centered around the sulfonyl chloride group. This group is an excellent electrophile and readily reacts with nucleophiles such as amines, alcohols, and phenols to form the corresponding sulfonamides, sulfonate esters, and phenolic sulfonate esters, respectively. This reactivity is the cornerstone of its utility in organic synthesis.[4]
The reaction with a primary or secondary amine to form a sulfonamide is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate. The subsequent loss of a chloride ion and a proton yields the stable sulfonamide product. This reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.[5]
Applications in Drug Development and Organic Synthesis
4-acetamido-3-nitrobenzenesulfonyl chloride serves as a crucial building block in the synthesis of various pharmaceutical compounds and other functional organic molecules.
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Synthesis of Sulfonamide-Based Therapeutics: The primary application of this compound is in the synthesis of sulfonamides. The resulting sulfonamides can possess a wide range of biological activities, including antibacterial, antiviral, and anticancer properties.[4][6] For example, related nitrobenzenesulfonyl chlorides are used in the synthesis of HIV protease inhibitors like darunavir and amprenavir.[6]
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Chemical Probes and Labeling Agents: The reactivity of the sulfonyl chloride allows for its use in the development of chemical probes and labeling agents for biological studies.[5]
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Intermediate in Multi-Step Syntheses: The presence of multiple functional groups allows for sequential modifications, making it a versatile intermediate in the synthesis of complex target molecules. The nitro group can be reduced to an amine, which can then be further functionalized.
Characterization
The structure of 4-acetamido-3-nitrobenzenesulfonyl chloride can be confirmed using a variety of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons of the acetamido group, and the N-H proton of the acetamido group. The aromatic region would display a complex splitting pattern due to the substitution on the benzene ring.
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¹³C NMR: The carbon NMR spectrum would show signals for the aromatic carbons, the carbonyl carbon, and the methyl carbon of the acetamido group.
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Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the various functional groups present:
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N-H stretching (around 3300 cm⁻¹)
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C=O stretching of the amide (around 1680 cm⁻¹)
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Asymmetric and symmetric stretching of the nitro group (around 1530 and 1350 cm⁻¹)
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Asymmetric and symmetric stretching of the sulfonyl group (around 1370 and 1180 cm⁻¹)
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound and provide information about its fragmentation pattern, which can be used to further confirm the structure.
Safety and Handling
4-acetamido-3-nitrobenzenesulfonyl chloride is a reactive chemical and should be handled with appropriate safety precautions.
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Corrosive: The compound is expected to be corrosive, especially upon contact with moisture, as it can hydrolyze to form hydrochloric acid and the corresponding sulfonic acid.
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Irritant: It is likely to be an irritant to the skin, eyes, and respiratory tract.
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Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
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Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion
4-acetamido-3-nitrobenzenesulfonyl chloride is a valuable and versatile chemical intermediate with significant potential in drug discovery and organic synthesis. Its synthesis, while requiring careful handling of reactive reagents, is straightforward. The high reactivity of its sulfonyl chloride group, coupled with the potential for further modification of the acetamido and nitro groups, makes it an attractive starting material for the creation of diverse and complex molecules. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective and safe utilization in a research and development setting.
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